tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 170491-62-0
VCID: VC21289687
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1CC=O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

CAS No.: 170491-62-0

Cat. No.: VC21289687

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate - 170491-62-0

Specification

CAS No. 170491-62-0
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3
Standard InChI Key DCUJWFJDQRXQBK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1CC=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CC=O

Introduction

Synthetic Methodologies

General Synthetic Approaches

Starting MaterialReagentsSolventTemperatureTimeYieldReference
Pyrrolidin-2-ylmethanolBoc2O, TEADCM20°Covernight90%
2-PyrrolidinemethanolBoc2ODCM20°C16h98%
Pyrrolidin-2-ylmethanolBoc2O, TEADCM20°C3h48%
DL-prolineBF3·Et2O, BH3·THF, Boc2O, K2CO3Et2O/H2O20°C16h76%

Physicochemical Properties

Structural Properties

Based on the properties of related compounds, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate would likely exhibit the following structural characteristics:

  • A five-membered pyrrolidine ring with a N-Boc protecting group

  • A 2-oxoethyl side chain at the C2 position

  • Potential for rotational isomerism (rotamers) due to restricted rotation around the N-C(O) bond of the carbamate

  • Chiral center at the C2 position of the pyrrolidine ring, leading to potential optical activity

Physical Properties

The physical properties of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate can be estimated based on structurally similar compounds:

  • Physical state: Likely a colorless to pale yellow oil or crystalline solid

  • Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol

  • LogP: Estimated to be approximately 1.2-1.5, suggesting moderate lipophilicity

  • Rotatable bond count: Approximately 5, indicating moderate conformational flexibility

  • Hydrogen bond acceptors: 3 (carbonyl oxygens)

  • Hydrogen bond donors: 0

1H NMR Spectroscopy

The 1H NMR spectrum would likely show:

  • Signals at approximately δ 4.5-4.7 ppm for the C2-H of the pyrrolidine ring

  • Signals around δ 3.3-3.6 ppm for the pyrrolidine C5-H2

  • Signals at approximately δ 2.8-3.0 ppm for the -CH2C(O)- group

  • Complex multiplets at δ 1.7-2.2 ppm for the pyrrolidine C3-H2 and C4-H2

  • A strong singlet at approximately δ 1.4-1.5 ppm (9H) for the tert-butyl group

IR Spectroscopy

Characteristic IR absorptions would include:

  • Strong C=O stretching bands at approximately 1690-1740 cm-1 (carbamate and ketone)

  • C-N stretching at 1150-1250 cm-1

  • C-H stretching at 2850-3000 cm-1

Reactivity and Chemical Transformations

General Reactivity Patterns

The reactivity of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate would be dominated by three key functional groups:

  • The ketone functionality in the oxoethyl side chain

  • The carbamate (Boc) protecting group

  • The pyrrolidine ring system

Each of these functional groups presents distinct opportunities for chemical transformations and derivatization.

Ketone Reactivity

The oxoethyl side chain would be expected to undergo typical ketone reactions, including:

  • Nucleophilic addition reactions with hydride reagents, Grignard reagents, or organolithium compounds

  • Condensation reactions with amines to form imines

  • Wittig or Horner-Wadsworth-Emmons reactions to form olefins

  • Aldol reactions with enolizable carbonyls

  • Reduction to alcohols with NaBH4 or LiAlH4

Boc Group Transformations

The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions (typically TFA in DCM or HCl in dioxane), enabling further functionalization of the pyrrolidine nitrogen. This deprotection step is commonly employed in multi-step syntheses involving nitrogen-containing heterocycles .

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several structurally related compounds have been documented in the literature, providing valuable context for understanding the properties and potential applications of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate:

Table 2: Comparison of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate with structural analogs

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylateC11H19NO3~213 DaTarget compound-
tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylateC12H21NO4243 DaContains methoxy ester instead of ketone
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateC10H19NO3~201 DaContains hydroxymethyl instead of oxoethyl
tert-Butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylateC13H23NO4~257 DaContains ethoxy ester instead of ketone
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylateC12H22N2O3242.31 DaContains dimethylcarbamoyl instead of oxoethyl

Structure-Property Relationships

The structural variations among these analogs influence their physicochemical properties and reactivity:

  • The methoxy and ethoxy ester derivatives likely exhibit different hydrolytic stability compared to the ketone-containing target compound

  • The hydroxymethyl analog would display greater hydrogen bonding capacity due to the presence of an OH group

  • The dimethylcarbamoyl derivative introduces additional nitrogen functionality, altering the compound's hydrogen bonding characteristics and basicity

The logP values, solubility profiles, and reactivity patterns would vary systematically across this series of compounds, reflecting the impact of these structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator